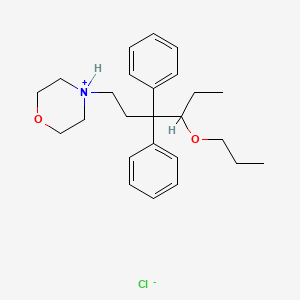
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride is a chemical compound with the molecular formula C25H36ClNO2. It is known for its unique structure, which includes a morpholino group and two phenyl rings. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride involves several steps. One common method includes the reaction of 4,4-diphenyl-6-morpholinohexan-3-one with propionic anhydride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete reaction .
Análisis De Reacciones Químicas
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the morpholino group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride involves its interaction with specific molecular targets. The morpholino group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .
Comparación Con Compuestos Similares
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride can be compared with other similar compounds, such as:
- 4-(3,3-diphenyl-4-propoxyhexyl)morpholin-4-ium chloride
- 6-(diethylamino)-4,4-diphenyl-3-hexanone hydrochloride
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The unique combination of the morpholino group and the propionoxy group in this compound gives it distinct chemical and biological properties .
Propiedades
Número CAS |
63834-55-9 |
|---|---|
Fórmula molecular |
C25H36ClNO2 |
Peso molecular |
418.0 g/mol |
Nombre IUPAC |
4-(3,3-diphenyl-4-propoxyhexyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C25H35NO2.ClH/c1-3-19-28-24(4-2)25(22-11-7-5-8-12-22,23-13-9-6-10-14-23)15-16-26-17-20-27-21-18-26;/h5-14,24H,3-4,15-21H2,1-2H3;1H |
Clave InChI |
VRLGNQCNRDMXHS-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(CC)C(CC[NH+]1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















